molecular formula C6H11NO2 B14357983 2-Propenoic acid, 3-(ethylamino)-, methyl ester CAS No. 90276-97-4

2-Propenoic acid, 3-(ethylamino)-, methyl ester

Cat. No.: B14357983
CAS No.: 90276-97-4
M. Wt: 129.16 g/mol
InChI Key: PMZZKLUKCIYOJP-UHFFFAOYSA-N
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Description

2-Propenoic acid, 3-(ethylamino)-, methyl ester is an organic compound with the molecular formula C6H11NO2. This compound is a derivative of acrylic acid and is characterized by the presence of an ethylamino group attached to the propenoic acid backbone. It is commonly used in various chemical reactions and has applications in multiple fields including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 3-(ethylamino)-, methyl ester typically involves the esterification of 2-Propenoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form. The ethylamino group is introduced through a subsequent reaction involving ethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield. The use of advanced purification techniques such as distillation and crystallization is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 3-(ethylamino)-, methyl ester undergoes various types of chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly used.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Propenoic acid, 3-(ethylamino)-, methyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 3-(ethylamino)-, methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological targets. The ethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    2-Propenoic acid, methyl ester: Similar structure but lacks the ethylamino group.

    2-Propenoic acid, 3-phenyl-, methyl ester: Contains a phenyl group instead of an ethylamino group.

    2-Propenoic acid, 2-methyl-, 3-hydroxypropyl ester: Contains a hydroxypropyl group instead of an ethylamino group.

Uniqueness

2-Propenoic acid, 3-(ethylamino)-, methyl ester is unique due to the presence of the ethylamino group, which imparts distinct chemical and biological properties

Properties

CAS No.

90276-97-4

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

methyl 3-(ethylamino)prop-2-enoate

InChI

InChI=1S/C6H11NO2/c1-3-7-5-4-6(8)9-2/h4-5,7H,3H2,1-2H3

InChI Key

PMZZKLUKCIYOJP-UHFFFAOYSA-N

Canonical SMILES

CCNC=CC(=O)OC

Origin of Product

United States

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